2-Methyl-2-(piperidin-1-yl)propanal

Description

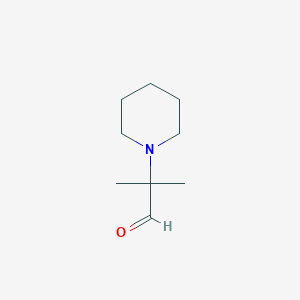

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-piperidin-1-ylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-9(2,8-11)10-6-4-3-5-7-10/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDZEESTYAQLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60501922 | |

| Record name | 2-Methyl-2-(piperidin-1-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16042-93-6 | |

| Record name | α,α-Dimethyl-1-piperidineacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16042-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2-(piperidin-1-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-2-(piperidin-1-yl)propanal

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methyl-2-(piperidin-1-yl)propanal (CAS 16042-93-6), a versatile organic building block with potential applications in various fields of chemical research, including proteomics.[1][2] This document delves into its chemical and physical properties, offers a plausible synthetic route with a detailed experimental protocol, analyzes its spectral characteristics, and discusses its potential reactivity and applications.

Core Chemical Identity and Properties

This compound is a unique molecule that integrates an aldehyde functional group with a piperidine ring.[3] The tertiary carbon atom alpha to the carbonyl group introduces significant steric hindrance, which in turn influences its reactivity and stability.[3] The piperidine moiety is a common pharmacophore, suggesting the potential of this compound as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients.[3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 16042-93-6 | [1][2][4][5] |

| Molecular Formula | C9H17NO | [1][2][5] |

| Molecular Weight | 155.24 g/mol | [1][2] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | Inferred |

| Purity | Typically ≥98% | [1] |

Synthesis and Purification

While a specific literature preparation for this compound is not widely published, a plausible and efficient synthetic route can be designed based on established organic chemistry principles. The most direct approach involves the α-amination of isobutyraldehyde with piperidine.

Proposed Synthetic Pathway: Oxidative Amination

A potential synthetic route is the direct α-amination of an aldehyde. This can be achieved through various modern organic methodologies. One such method could involve an oxidative coupling reaction.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and would require optimization for yield and purity.

Materials:

-

Isobutyraldehyde

-

Piperidine

-

A suitable oxidant (e.g., a copper salt with an oxygen atmosphere)

-

An appropriate solvent (e.g., acetonitrile)

-

Standard laboratory glassware and purification equipment (e.g., distillation apparatus, column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isobutyraldehyde (1.0 eq) in the chosen solvent.

-

Addition of Reagents: Add piperidine (1.1 eq) to the solution. Subsequently, introduce the catalyst/oxidant system.

-

Reaction: Stir the reaction mixture at a predetermined temperature (e.g., 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off any solid residues. The filtrate can be washed with water to remove any water-soluble byproducts.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectral Analysis

While specific spectra for this compound are proprietary to chemical suppliers, we can predict the expected spectral characteristics based on its structure.[1]

¹H NMR Spectroscopy (Predicted)

-

Aldehyde Proton (-CHO): A singlet peak around δ 9.5-9.7 ppm.

-

Piperidine Protons: Multiple signals in the δ 2.5-3.5 ppm range for the protons adjacent to the nitrogen, and δ 1.4-1.7 ppm for the remaining ring protons.

-

Methyl Protons (-C(CH₃)₂): A singlet peak around δ 1.1-1.3 ppm, integrating to 6 protons.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (-CHO): A signal in the δ 200-205 ppm region.

-

Quaternary Carbon (α-carbon): A signal around δ 65-75 ppm.

-

Piperidine Carbons: Signals in the δ 45-55 ppm (for C2/C6) and δ 24-27 ppm (for C3/C5 and C4) range.

-

Methyl Carbons (-C(CH₃)₂): A signal around δ 20-25 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1720-1740 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C-N Stretch: An absorption band in the 1100-1300 cm⁻¹ region.

-

C-H Stretch (Aliphatic): Multiple bands in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

-

Molecular Ion (M⁺): A peak at m/z = 155.

-

Major Fragmentation Patterns: Likely loss of the aldehyde group (-CHO) to give a fragment at m/z = 126. Fragmentation of the piperidine ring would also be expected.

Reactivity and Potential Applications

Reactivity Profile

As an α-amino aldehyde, this compound possesses a unique reactivity profile.

-

Aldehyde Reactivity: The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions (e.g., Grignard reactions, Wittig reactions).[6] However, the steric bulk of the adjacent quaternary carbon may hinder the approach of nucleophiles.

-

α-Amino Aldehyde Characteristics: These compounds can be valuable chiral building blocks in asymmetric synthesis.[7][8] They are known to be substrates in reactions like rhodium-catalyzed alkyne hydroacylation.[7][8] The direct asymmetric α-amination of aldehydes is a key method for producing such compounds.[9]

-

Stability: The presence of the α-amino group can make the aldehyde susceptible to racemization if the α-carbon is a stereocenter. In this case, with two methyl groups, there is no chirality at the alpha position.

Caption: Potential reactivity pathways of this compound.

Applications in Research

The primary documented application for this compound is in proteomics research.[2] While the specific role is not detailed, α-amino aldehydes can be used as building blocks for the synthesis of peptide mimics, enzyme inhibitors, or as probes for studying protein structure and function. The combination of the aldehyde and the piperidine ring could be leveraged for the development of novel chemical tools in this field. It is also sold as an organic building block, indicating its utility in the synthesis of a variety of other chemical entities.[1]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, safety precautions should be based on compounds with similar functional groups, such as other aldehydes and piperidine derivatives.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Health Hazards: Aldehydes can be irritating to the respiratory system, skin, and eyes.[10] Piperidine derivatives can also have toxicological properties. Inhalation of vapors should be avoided.

-

Fire Hazards: While not explicitly stated, the compound may be combustible. Keep away from heat, sparks, and open flames.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

This compound is for research and development use only and is not intended for human or other use. [1][2]

Conclusion

This compound is a valuable chemical intermediate with a unique structural arrangement. Its sterically hindered α-amino aldehyde functionality makes it an interesting substrate for a variety of organic transformations. While its full potential is still being explored, its role as a building block in organic synthesis and its suggested application in proteomics highlight its importance for the scientific community. Further research into its reactivity and applications is warranted to fully elucidate its utility in drug discovery and materials science.

References

-

Willis, M. C., & Tsang, F. S. (2016). α-Amino Aldehydes as Readily Available Chiral Aldehydes for Rh-Catalyzed Alkyne Hydroacylation. Journal of the American Chemical Society. Retrieved from [Link]

-

Willis, M. C., & Tsang, F. S. (2016). α‑Amino Aldehydes as Readily Available Chiral Aldehydes for Rh- Catalyzed Alkyne Hydroacylation. Monash University. Retrieved from [Link]

-

Caledon Laboratories Ltd. (n.d.). 2-METHYL-2-PROPANOL. Retrieved from [Link]

-

Chemsrc. (2024). This compound | CAS#:16042-93-6. Retrieved from [Link]

-

Hili, R., & Yudin, A. K. (2019). A Direct Approach to Orthogonally Protected α-Amino Aldehydes. Organic Letters. Retrieved from [Link]

-

ChemSynthesis. (2025). 2-methyl-1-phenyl-2-piperidin-1-ylpropan-1-one. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

-

Nicewicz, D. A., & Macmillan, D. W. C. (2013). Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism. Macmillan Group - Princeton University. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Methyl-3-(piperidin-1-yl)-1-(o-tolyl)propan-1-one Hydrochloride. Retrieved from [Link]

-

Molbase. (n.d.). Cas no 16042-93-6 (this compound). Retrieved from [Link]

Sources

- 1. 16042-93-6 | this compound - Moldb [moldb.com]

- 2. scbt.com [scbt.com]

- 3. 16042-93-6(this compound) | Kuujia.com [nl.kuujia.com]

- 4. This compound | CAS#:16042-93-6 | Chemsrc [chemsrc.com]

- 5. 16042-93-6 CAS MSDS (2-METHYL-2-PIPERIDINOPROPANAL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchmgt.monash.edu [researchmgt.monash.edu]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. smc-keenan.safecollegessds.com [smc-keenan.safecollegessds.com]

physical and chemical properties of 2-Methyl-2-(piperidin-1-yl)propanal

An In-depth Technical Guide to 2-Methyl-2-(piperidin-1-yl)propanal

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 16042-93-6), a heterocyclic carbonyl compound of interest in synthetic chemistry. The document delineates its core physicochemical properties, spectroscopic signature, chemical reactivity, and potential applications as a versatile organic building block.[1][2] As an α-amino aldehyde, its structure combines the reactivity of an aldehyde with the properties of a tertiary amine, making it a valuable intermediate for the synthesis of more complex molecular architectures. This guide is intended to serve as a foundational resource for laboratory professionals engaged in organic synthesis and drug discovery, offering field-proven insights into its handling, characterization, and synthetic utility.

Chemical Identity and Molecular Structure

This compound is a saturated heterocyclic compound featuring a piperidine ring attached via its nitrogen atom to a quaternary carbon, which also bears two methyl groups and an aldehyde functional group.

Key Identifiers:

-

IUPAC Name: this compound

-

Synonyms: 2-methyl-2-piperidino-propanal

Molecular Structure Diagram

Caption: Proposed workflow for the synthesis of the target compound.

Applications in Research and Development

This compound serves primarily as a specialized organic building block. [1]Its bifunctional nature allows for sequential or orthogonal chemical modifications, making it a valuable starting point for synthesizing target molecules in medicinal chemistry and materials science.

-

Scaffold for Drug Discovery: The piperidine motif is a common feature in many biologically active compounds. This aldehyde provides a reactive handle to elaborate the piperidine core into more complex structures for screening as potential therapeutic agents.

-

Intermediate in Proteomics Research: The aldehyde functionality can be used for bioconjugation, such as forming Schiff bases with primary amines (e.g., lysine residues in proteins), which can then be reduced to stable secondary amine linkages. This application is noted in supplier literature, suggesting its use in creating chemical probes or modifying biological molecules. [2]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential. While a specific, comprehensive safety data sheet (SDS) for this compound was not available in the search results, general precautions for related aliphatic aldehydes and tertiary amines should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [3][4]* Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors. [3]* Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these may trigger vigorous or exothermic reactions.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [4]* First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. [3] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention. [3] * Inhalation: Move the person to fresh air and keep them comfortable for breathing. [3] * Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical advice.

-

Directive: Users are REQUIRED to obtain and consult the official Safety Data Sheet (SDS) from their chemical supplier before any handling, storage, or disposal of this compound.

Conclusion

This compound is a specialized chemical intermediate with significant potential in synthetic organic chemistry. Its value lies in the unique combination of a sterically hindered α-amino center and a reactive aldehyde group. A thorough understanding of its physicochemical properties, spectroscopic fingerprints, and reactivity profile, as detailed in this guide, is paramount for its effective and safe utilization in the laboratory. This compound represents a versatile tool for researchers aiming to construct novel molecular entities for applications ranging from drug discovery to proteomics.

References

-

This compound | CAS#:16042-93-6. (n.d.). Chemsrc. Retrieved January 7, 2026, from [Link]

-

2-Methyl-1-(piperidin-4-yl)propan-1-ol. (n.d.). PubChem, National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

2-methyl-1-phenyl-2-piperidin-1-ylpropan-1-one. (n.d.). ChemSynthesis. Retrieved January 7, 2026, from [Link]

-

Material Safety Data Sheet for 2-Methyl-2-propanol. (n.d.). Caledon Laboratories Ltd. Retrieved January 7, 2026, from [Link]

-

2-AMINO-2-METHYL-1-(PIPERIDIN-1-YL)PROPAN-1-ONE HYDROCHLORIDE. (n.d.). ChemBK. Retrieved January 7, 2026, from [Link]

-

2-Methyl-2-piperidin-1-ylpiperidine. (n.d.). PubChem, National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

2-methyl-2-(1-methylpiperidin-4-yl)propanal. (n.d.). AA Blocks. Retrieved January 7, 2026, from [Link]

-

Ammonium hydroxide. (n.d.). CAS Common Chemistry. Retrieved January 7, 2026, from [Link]

-

Safety Data Sheet: 2-Methyl-1-propanol. (n.d.). Carl ROTH. Retrieved January 7, 2026, from [Link]

-

2-Methyl-2-phenylpropanal. (n.d.). PubChem, National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Compound 2-Methylpropanal (FDB003271). (n.d.). FooDB. Retrieved January 7, 2026, from [Link]

-

This compound. (n.d.). Cansaice. Retrieved January 7, 2026, from [Link]

-

2-Methyl-1-propanal Drug Information. (n.d.). DrugBank. Retrieved January 7, 2026, from [Link]

-

2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved January 7, 2026, from [Link]

-

13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. (1985). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Ammonium Hydroxide. (n.d.). PubChem, National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

NMR of 2-methylpropan-1-ol for A-level Chemistry. (2024, April 1). YouTube. Retrieved January 7, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Structural Analysis of 2-Methyl-2-(piperidin-1-yl)propanal

Foreword: Navigating the Structural Elucidation of a Niche α-Amino Aldehyde

Welcome to a comprehensive exploration of 2-Methyl-2-(piperidin-1-yl)propanal, a fascinating molecule at the intersection of heterocyclic chemistry and reactive carbonyl compounds. This guide is crafted for researchers, scientists, and professionals in drug development who appreciate the nuances of structural analysis. Herein, we move beyond rote procedural descriptions to delve into the "why" behind the analytical choices, grounding our discussion in the fundamental principles of spectroscopy and chemical synthesis. As a molecule not extensively characterized in public literature, we will leverage established principles and data from analogous structures to build a robust analytical framework. This document serves as both a practical guide and a case study in deductive structural science.

Molecular Overview and Synthetic Strategy

This compound, with the CAS Number 16042-93-6, possesses a molecular formula of C₉H₁₇NO and a molecular weight of approximately 155.24 g/mol .[1][2] Its structure is characterized by a propanal backbone, with a quaternary carbon at the α-position. This carbon is substituted with two methyl groups and a piperidine ring linked via its nitrogen atom. The presence of the sterically hindered α-amino aldehyde moiety suggests unique reactivity and potential applications as a building block in medicinal chemistry and proteomics research.[2]

Plausible Synthesis Route: The Challenge of α-Amino Aldehyde Stability

The synthesis of α-amino aldehydes is notoriously challenging due to their propensity for racemization and oligomerization. A common and effective strategy involves the controlled reduction of a stable precursor, such as a Weinreb amide of the corresponding α-amino acid. This approach prevents over-reduction to the alcohol, a common side reaction with more reactive reducing agents.

A plausible synthetic pathway for this compound is outlined below. This multi-step process emphasizes the careful control required to isolate the target aldehyde.

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: A Generalized Approach

The following is a generalized protocol based on established methods for the synthesis of related compounds. Optimization would be required for this specific target.

Step 1: Synthesis of N-methoxy-N,2-dimethyl-2-(piperidin-1-yl)propanamide (Weinreb Amide)

-

To a solution of 2-methyl-2-(piperidin-1-yl)propanoic acid (1 eq.) in anhydrous THF at 0 °C, add carbonyldiimidazole (CDI) (1.1 eq.).

-

Stir the mixture at room temperature for 2 hours.

-

Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq.) and triethylamine (1.5 eq.).

-

Continue stirring at room temperature for 12-18 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the Weinreb amide.

Step 2: Reduction to this compound

-

Dissolve the Weinreb amide (1 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

-

Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) (1.5 eq.) in hexanes dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 3-4 hours.

-

Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to yield the target aldehyde.

Spectroscopic Verification and Structural Analysis

Due to the absence of publicly available experimental spectra for this compound, the following sections provide a detailed prediction of the expected spectroscopic data based on the known chemical environment of the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy (Predicted)

-

Aldehydic Proton (CHO): A singlet is expected in the highly deshielded region of δ 9.0-10.0 ppm . This distinctive chemical shift is characteristic of aldehyde protons and is a key diagnostic signal.

-

Piperidine Protons (α to N): A multiplet, likely a triplet of triplets or a broad multiplet, is anticipated around δ 2.3-2.7 ppm , corresponding to the four protons on the carbons adjacent to the nitrogen atom.

-

Piperidine Protons (β and γ to N): Overlapping multiplets are expected in the region of δ 1.4-1.7 ppm , integrating to six protons.

-

Methyl Protons (C(CH₃)₂): A sharp singlet at approximately δ 1.1-1.3 ppm , integrating to six protons, is predicted for the two equivalent methyl groups on the quaternary carbon.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (CHO): The aldehyde carbonyl carbon is expected to resonate far downfield, in the range of δ 200-205 ppm .

-

Quaternary Carbon (C(CH₃)₂): The carbon atom bearing the two methyl groups and the piperidine ring is predicted to have a chemical shift in the range of δ 60-70 ppm .

-

Piperidine Carbons (α to N): The carbons of the piperidine ring adjacent to the nitrogen are expected around δ 50-55 ppm .

-

Piperidine Carbons (β to N): The β-carbons of the piperidine ring are predicted to appear at δ 25-30 ppm .

-

Piperidine Carbon (γ to N): The γ-carbon of the piperidine ring should have a chemical shift in the range of δ 23-27 ppm .

-

Methyl Carbons (C(CH₃)₂): The two equivalent methyl carbons are expected to resonate at δ 20-25 ppm .

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aldehyde (CHO) | 9.0 - 10.0 (s, 1H) | 200 - 205 |

| Piperidine (α-CH₂) | 2.3 - 2.7 (m, 4H) | 50 - 55 |

| Piperidine (β,γ-CH₂) | 1.4 - 1.7 (m, 6H) | 23 - 30 |

| Methyl (C(CH₃)₂) | 1.1 - 1.3 (s, 6H) | 20 - 25 |

| Quaternary C | - | 60 - 70 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. For a piperidine derivative, fragmentation is often initiated at the nitrogen atom.

Expected Fragmentation Pattern (Electron Ionization - EI)

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight, m/z = 155 , may be observed, although it could be weak due to the facile fragmentation of α-amino aldehydes.

-

α-Cleavage: The most prominent fragmentation pathway is expected to be α-cleavage, involving the loss of the largest substituent from the carbon adjacent to the nitrogen. In this case, cleavage of the bond between the quaternary carbon and the piperidine ring would lead to the formation of a stable iminium ion.

-

Loss of the propanal group: This would result in a fragment corresponding to the piperidine ring at m/z = 84 .

-

Formation of the piperidinyl-substituted iminium ion: Cleavage of a methyl group from the quaternary carbon would lead to a fragment at m/z = 140 .

-

-

Loss of CO: The loss of a neutral carbon monoxide molecule (28 Da) from the molecular ion or fragment ions containing the aldehyde group is a common fragmentation for aldehydes.

Caption: General workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Expected IR Absorption Bands

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ .[3][4] This is a highly characteristic peak for a saturated aliphatic aldehyde.[3]

-

C-H Stretch (Aldehyde): Two characteristic, weaker bands are anticipated for the C-H stretch of the aldehyde group, typically appearing around 2720 cm⁻¹ and 2820 cm⁻¹ .[3] The peak around 2720 cm⁻¹ is particularly diagnostic.[3]

-

C-H Stretch (Aliphatic): Strong absorptions from the stretching vibrations of the C-H bonds in the methyl and piperidine methylene groups will be present in the 2850-2970 cm⁻¹ region.

-

C-N Stretch: A medium to weak absorption band around 1100-1200 cm⁻¹ may be observed, corresponding to the C-N stretching vibration.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde (C=O) | Stretch | 1720 - 1740 | Strong, Sharp |

| Aldehyde (C-H) | Stretch | ~2720 and ~2820 | Weak to Medium |

| Alkane (C-H) | Stretch | 2850 - 2970 | Strong |

| Amine (C-N) | Stretch | 1100 - 1200 | Weak to Medium |

Conclusion and Future Perspectives

The structural analysis of this compound presents a compelling exercise in applying fundamental spectroscopic principles. While the lack of published experimental data necessitates a predictive approach, the combination of NMR, MS, and IR spectroscopy provides a robust and self-validating framework for its characterization. The methodologies and expected data outlined in this guide offer a solid foundation for any researcher venturing to synthesize or utilize this compound. Future work should focus on obtaining and publishing the experimental spectra to confirm these predictions and further enrich the chemical literature. The unique sterically hindered α-amino aldehyde structure of this molecule holds promise for its application in the synthesis of novel scaffolds for drug discovery and other areas of chemical research.

References

-

University of Calgary. IR Spectroscopy Tutorial: Aldehydes. [Link]

-

NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Oregon State University. Spectroscopy of Aldehydes and Ketones. [Link]

-

Berkeley Learning Hub. Aldehyde IR Spectra Analysis. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Methyl-2-(piperidin-1-yl)propanal

Introduction: Elucidating the Structure of a Novel α-Amino Aldehyde

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the unambiguous determination of molecular structure in organic chemistry.[1] For researchers and professionals in drug development, a thorough understanding of a molecule's NMR signature is fundamental to confirming its identity, purity, and conformational properties. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 2-Methyl-2-(piperidin-1-yl)propanal, a molecule featuring a sterically hindered aldehyde adjacent to a nitrogen-bearing quaternary center.

Due to the absence of published experimental spectra for this specific compound, this document presents a comprehensive prediction and interpretation based on established principles of NMR spectroscopy and data from structurally related analogs. The causality behind the predicted chemical shifts, multiplicities, and integration is explained to provide a robust framework for researchers encountering this or similar molecular scaffolds.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, the following standardized numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering for this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on established chemical shift ranges for analogous functional groups.[2][3] The aldehyde proton is expected to be significantly downfield due to the deshielding effect of the carbonyl group.[1][4] Protons on the piperidine ring will exhibit characteristic shifts, with the α-protons (H6/H10) being the most deshielded due to their proximity to the electronegative nitrogen atom.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H (on C1) | 9.5 - 9.7 | Singlet (s) | 1H | Highly deshielded by the anisotropic effect of the carbonyl group. No adjacent protons for coupling.[5] |

| H6 / H10 (α) | 2.4 - 2.6 | Multiplet (m) | 4H | Deshielded due to proximity to the electronegative nitrogen atom. |

| H7 / H9 (β) | 1.5 - 1.7 | Multiplet (m) | 4H | Typical aliphatic range for piperidine ring protons.[6] |

| H8 (γ) | 1.4 - 1.6 | Multiplet (m) | 2H | Most shielded piperidine protons, furthest from the nitrogen. |

| H3 / H4 (CH₃)₂ | 1.1 - 1.3 | Singlet (s) | 6H | Shielded aliphatic protons on a quaternary carbon. No adjacent protons for coupling. |

Predicted ¹³C NMR Spectral Data

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a singlet. The chemical shifts are highly dependent on the electronic environment, with carbons bonded to electronegative atoms and those part of carbonyl groups appearing significantly downfield.[7][8]

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (CHO) | 200 - 205 | Carbonyl carbon of an aldehyde, highly deshielded.[9] |

| C2 (Quaternary) | 65 - 75 | Deshielded by both the adjacent nitrogen and the carbonyl group. Quaternary carbons often show weaker signals.[10] |

| C6 / C10 (α) | 50 - 55 | Deshielded due to direct attachment to the nitrogen atom. |

| C7 / C9 (β) | 25 - 28 | Typical aliphatic range for piperidine ring carbons. |

| C8 (γ) | 23 - 26 | Most shielded carbon of the piperidine ring. |

| C3 / C4 (CH₃)₂ | 20 - 25 | Shielded aliphatic methyl carbons. |

In-Depth Spectral Interpretation

¹H NMR Spectrum Analysis

-

Aldehyde Proton (C1-H): The most striking feature of the ¹H NMR spectrum is the singlet expected between δ 9.5 and 9.7 ppm .[5] This significant downfield shift is characteristic of aldehyde protons and is primarily due to the magnetic anisotropy of the C=O double bond, which strongly deshields the proton.[11] The steric bulk of the adjacent quaternary carbon prevents free rotation, which can influence the precise chemical shift.[12] The signal is a singlet as there are no protons on the adjacent C2 carbon with which to couple.

-

Piperidine Ring Protons (H6-H10): The piperidine ring protons will present as a series of overlapping multiplets.

-

The α-protons (H6/H10) , adjacent to the nitrogen, are deshielded and expected around δ 2.4 - 2.6 ppm .

-

The β-protons (H7/H9) and the γ-proton (H8) will appear further upfield, in the typical aliphatic region of δ 1.4 - 1.7 ppm .[6] Due to the chair conformation of the piperidine ring, axial and equatorial protons will have slightly different chemical shifts, leading to complex, overlapping multiplets.

-

-

Gem-Dimethyl Protons (H3/H4): The six protons of the two methyl groups are chemically equivalent due to free rotation around the C2-C(CH₃)₂ bond. They will give rise to a single, sharp singlet at approximately δ 1.1 - 1.3 ppm , integrating to 6H. This upfield shift is typical for saturated alkyl groups.[13]

¹³C NMR Spectrum Analysis

-

Carbonyl Carbon (C1): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule, with a predicted chemical shift in the δ 200 - 205 ppm range, a characteristic signature for aldehydes.[7][9]

-

Quaternary Carbon (C2): This carbon is in a unique environment, bonded to a nitrogen, a carbonyl carbon, and two methyl groups. This substitution pattern leads to a significant downfield shift, predicted to be in the δ 65 - 75 ppm range. As a quaternary carbon with no directly attached protons, its signal is expected to be of lower intensity due to a longer relaxation time and the absence of the Nuclear Overhauser Effect (NOE).[10]

-

Piperidine Ring Carbons (C6-C10): The symmetry of the piperidine ring (on the NMR timescale) results in three distinct signals.

-

The α-carbons (C6/C10) are directly bonded to the nitrogen, causing a downfield shift to δ 50 - 55 ppm .

-

The β-carbons (C7/C9) and the γ-carbon (C8) are less affected by the nitrogen and will resonate in the more shielded aliphatic region between δ 23 - 28 ppm .[14]

-

-

Gem-Dimethyl Carbons (C3/C4): These two equivalent methyl carbons will produce a single signal in the shielded region of δ 20 - 25 ppm , typical for sp³-hybridized alkyl groups.[8]

Experimental Protocols

To acquire high-quality NMR data for this compound, the following standard operating procedure is recommended.[15]

Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of the purified compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.[16]

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition Workflow

The acquisition of 1D ¹H and ¹³C spectra follows a standardized workflow on modern NMR spectrometers.[16][17]

Caption: Standard workflow for NMR data acquisition and processing.

Key Acquisition Parameters:

-

¹H NMR:

-

¹³C NMR {¹H Decoupled}:

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By deconstructing the molecule into its constituent functional groups and applying fundamental NMR principles, we have established a reliable set of expected chemical shifts and signal characteristics. The detailed interpretation and standardized protocols herein are designed to equip researchers in drug discovery and chemical sciences with the necessary framework to confidently identify and characterize this molecule, ensuring the integrity and validity of their scientific endeavors.

References

-

Standard Operating Procedure for NMR Experiments. (2023). University of Notre Dame. Retrieved from [Link]

-

Supplementary Information for various tert-butyl carboxylate compounds. Macmillan Group - Princeton University. Retrieved from [Link]

-

13C NMR Spectroscopy. University of Calgary. Retrieved from [Link]

-

Supplementary Information for photocatalysis. Macmillan Group - Princeton University. Retrieved from [Link]

-

Step-by-step procedure for NMR data acquisition. University of Connecticut. Retrieved from [Link]

-

Acquiring 1H and 13C Spectra. (2018). The Royal Society of Chemistry. Retrieved from [Link]

-

Basic NMR Concepts. Boston University. Retrieved from [Link]

-

Spectroscopy Tutorial: Aldehydes. University of Colorado Boulder. Retrieved from [Link]

- Klinck, R. E., & Stothers, J. B. (1962). NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 40(6), 1071-1079.

-

13 Carbon NMR. University of Regensburg. Retrieved from [Link]

- Abraham, R. J., et al. (2005). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 43(8), 611-624.

-

Spectroscopy of Aldehydes and Ketones. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Spectroscopy of Ketones and Aldehydes. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

13C Carbon NMR Spectroscopy. Chemistry Steps. Retrieved from [Link]

-

13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

-

Supplementary Information for indolizidine alkaloids. (2016). The Royal Society of Chemistry. Retrieved from [Link]

-

1H NMR Chemical Shift. Oregon State University. Retrieved from [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

NMR Chemical Shift Values Table. Chemistry Steps. Retrieved from [Link]

-

Chemical Shifts in 1H NMR Spectroscopy. (2023). OpenStax. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. che.hw.ac.uk [che.hw.ac.uk]

- 10. 13Carbon NMR [chem.ch.huji.ac.il]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. modgraph.co.uk [modgraph.co.uk]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 16. books.rsc.org [books.rsc.org]

- 17. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 18. sites.bu.edu [sites.bu.edu]

- 19. chem.as.uky.edu [chem.as.uky.edu]

mass spectrometry of 2-Methyl-2-(piperidin-1-yl)propanal

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 2-Methyl-2-(piperidin-1-yl)propanal

Introduction

This compound, with the chemical formula C₉H₁₇NO and a molecular weight of 155.24 g/mol , is a molecule that incorporates two key functional groups: a tertiary amine within a piperidine ring and an aldehyde.[1][2] This unique structure, featuring a quaternary α-carbon, presents specific challenges and opportunities for structural elucidation using mass spectrometry. The presence of a basic nitrogen atom makes it highly suitable for electrospray ionization, while the aldehyde group and the overall structure offer distinct fragmentation pathways under various ionization conditions.

This guide, intended for researchers and analytical scientists, provides a comprehensive overview of the mass spectrometric analysis of this compound. It details theoretical fragmentation mechanisms, outlines practical experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and explains the scientific rationale behind the selection of analytical strategies.

Caption: Chemical structure of this compound.

Foundational Principles: Ionization Choices

The choice of ionization technique is critical and is dictated by the analyte's properties and the desired analytical outcome (molecular weight confirmation vs. structural fragmentation).

-

Electron Ionization (EI): A high-energy (70 eV), hard ionization technique typically coupled with GC-MS. EI induces extensive fragmentation by ejecting an electron to form a radical cation (M⁺•), which then undergoes various cleavage reactions.[3][4] This provides a detailed fragmentation "fingerprint" useful for structural confirmation and library matching but may result in a weak or absent molecular ion peak for some compounds.[4][5]

-

Electrospray Ionization (ESI): A soft ionization technique ideal for LC-MS analysis of polar and thermally labile molecules.[3] For this compound, the basic nitrogen of the piperidine ring is readily protonated in the presence of an acidic mobile phase, making positive-ion ESI ([M+H]⁺) the overwhelmingly preferred mode.[3][6] This technique typically yields an abundant protonated molecular ion, which can then be selected as a precursor for tandem mass spectrometry (MS/MS) to generate controlled, structurally informative fragmentation.[7]

General Analytical Workflow

A robust analysis requires a systematic approach from sample preparation to data interpretation. The choice between a GC-MS or LC-MS/MS pathway depends on sample complexity, required sensitivity, and the specific analytical question being addressed. LC-MS/MS is generally the superior method for this type of compound due to its specificity and avoidance of thermal stress.

Caption: High-level experimental workflow for MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

While less common for this class of compounds, GC-MS can be employed. The primary challenges are the analyte's polarity and the potential for thermal degradation or reactivity of the aldehyde group in the hot injector or column.[8] To enhance volatility and stability, derivatization is often recommended for aldehydes.[9][10]

Experimental Protocol: GC-MS with PFBHA Derivatization

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent that reacts with aldehydes to form stable, volatile oximes with excellent electron-capturing properties, enhancing sensitivity.[9][11]

Step-by-Step Methodology:

-

Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Create serial dilutions to the desired concentration range (e.g., 1-100 µg/mL).

-

Derivatization: To 100 µL of the sample or standard solution in a vial, add 100 µL of a 10 mg/mL PFBHA hydrochloride solution in a suitable buffer (e.g., pH 5 acetate buffer).

-

Reaction: Cap the vial and heat at 60°C for 30 minutes.

-

Extraction: After cooling, add 500 µL of hexane and vortex for 1 minute to extract the derivative.

-

Analysis: Inject 1 µL of the hexane layer into the GC-MS system.

Instrument Parameters (Typical):

-

GC System: Agilent 7890B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

-

Inlet: Splitless, 250°C.

-

Oven Program: 80°C hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

-

MS System: 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI), 70 eV.

-

Mass Range: m/z 40-550.

Predicted EI Fragmentation Pattern

The EI mass spectrum of the underivatized molecule is predicted to be dominated by α-cleavages adjacent to the nitrogen atom and the carbonyl group, as these lead to the formation of stable carbocations or iminium ions.[3][5]

Caption: Predicted EI fragmentation pathways for the parent compound.

| Predicted m/z | Proposed Ion Structure | Fragmentation Pathway | Significance |

| 155 | [C₉H₁₇NO]⁺• | Molecular Ion | Confirms molecular weight. May be weak or absent. |

| 140 | [C₈H₁₄NO]⁺ | Loss of a methyl radical (•CH₃) | Indicates presence of a methyl group on a quaternary carbon. |

| 126 | [C₈H₁₆N]⁺ | α-cleavage with loss of the formyl radical (•CHO) | Highly likely to be a major, stable fragment due to the formation of a tertiary carbocation stabilized by nitrogen. |

| 84 | [C₅H₁₀N]⁺ | Cleavage of the C-N bond | Represents the piperidin-1-yl cation. A very common fragment for piperidine derivatives.[3][5] |

| 57 | [C₄H₉]⁺ | Cleavage of the C-N bond | Represents the tert-butyl cation. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This is the definitive technique for the analysis of this compound. It provides high sensitivity, high specificity, and direct analysis without derivatization, preserving the original structure for fragmentation analysis.

Experimental Protocol: LC-MS/MS

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 10 µg/mL.

-

Chromatography: Perform chromatographic separation to isolate the analyte from the sample matrix. A reverse-phase C18 column is typically suitable.

-

MS Analysis:

-

Perform a full scan (Q1 scan) to identify the protonated molecular ion, [M+H]⁺. For this compound, it is expected at m/z 156.2.

-

Perform a product ion scan (MS/MS) by selecting the m/z 156.2 ion as the precursor in the quadrupole.

-

Fragment the precursor ion in the collision cell (q2) using an inert gas like nitrogen or argon and scan the resulting product ions in the third quadrupole (Q3).

-

Instrument Parameters (Typical):

-

LC System: Waters ACQUITY UPLC or equivalent.

-

Column: C18, 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

MS System: Triple quadrupole (e.g., Sciex 5500) or Q-TOF.

-

Ionization Mode: ESI Positive.

-

Precursor Ion: m/z 156.2.

-

Collision Energy: Optimize by ramping from 10-40 eV to generate a rich spectrum.

Predicted ESI-MS/MS Fragmentation Pattern

Fragmentation of the [M+H]⁺ ion is initiated by the protonated nitrogen, which facilitates charge-remote fragmentation pathways upon collisional activation (CID).

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ precursor.

| Predicted m/z | Proposed Ion Structure | Fragmentation Pathway | Significance |

| 156.2 | [C₉H₁₈NO]⁺ | Precursor Ion ([M+H]⁺) | Confirms the mass of the protonated molecule. |

| 138.2 | [C₉H₁₆N]⁺ | Neutral loss of water (18 Da) | A common loss from protonated aldehydes, often involving rearrangement.[6] |

| 126.1 | [C₈H₁₆N]⁺ | Loss of formaldehyde (CH₂O, 30 Da) | A potential rearrangement and cleavage pathway. |

| 86.1 | [C₅H₁₂N]⁺ | Neutral loss of the entire side chain (C₄H₈O, 72 Da) | Represents the protonated piperidine ring. This is expected to be a highly abundant and diagnostic product ion. |

Conclusion

The mass spectrometric analysis of this compound is most effectively performed using LC-MS/MS with positive-ion electrospray ionization. This approach provides unambiguous confirmation of the molecular weight via the [M+H]⁺ ion at m/z 156.2 and yields structurally diagnostic fragments through MS/MS analysis, most notably the protonated piperidine ion at m/z 86.1. While GC-MS analysis is possible, it is less direct and may require derivatization to ensure stability and volatility. The predictable fragmentation patterns, dominated by cleavages alpha to the nitrogen and carbonyl functionalities, allow for confident structural confirmation, making mass spectrometry an indispensable tool for the characterization of this and related molecules in research and drug development settings.

References

- Benchchem. (n.d.). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.

-

Agematu, H., et al. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical and Environmental Mass Spectrometry, 16(1-12), 443-446. Retrieved from [Link]

-

Zuanazzi, J. A. S., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PLoS ONE, 13(8), e0201992. Retrieved from [Link]

-

David, J. P., et al. (2014). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 25(8), 1436-1444. Retrieved from [Link]

-

NIST. (n.d.). Piperidine. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Spégel, P., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites, 9(6), 114. Retrieved from [Link]

-

Selley, M. L., & Czarny, J. (1995). Detecting and Identifying Volatile Aldehydes as Dinitrophenylhydrazones Using Gas Chromatography Mass Spectrometry. Analytical Biochemistry, 229(1), 136-141. Retrieved from [Link]

-

Uchiyama, S., et al. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870. Retrieved from [Link]

-

Clark, J. (2015). Mass Spectra - Fragmentation Patterns. Chemguide. Retrieved from [Link]

-

Doc Brown. (n.d.). Mass spectrum of 2-methylpropanal. Retrieved from [Link]

-

Douglas, C. J., et al. (2016). α-Amino Aldehydes as Readily Available Chiral Aldehydes for Rh-Catalyzed Alkyne Hydroacylation. Journal of the American Chemical Society, 138(4), 1402-1407. Retrieved from [Link]

-

Bandu, A. R. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons. Retrieved from [Link]

-

Noble, A., & MacMillan, D. W. C. (2014). Enantioselective Direct α-Amination of Aldehydes via a Photoredox Mechanism: A Strategy for Asymmetric Amine Fragment Coupling. Journal of the American Chemical Society, 136(15), 5567–5570. Retrieved from [Link]

-

Yamamoto, S., et al. (2015). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Open Journal of Analytical Chemistry, 1(1), 1-8. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

- 1. 16042-93-6 | this compound - Moldb [moldb.com]

- 2. scbt.com [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. commons.und.edu [commons.und.edu]

- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2-Methyl-2-(piperidin-1-yl)propanal: A Technical Guide for Researchers

In the landscape of pharmaceutical research and fine chemical synthesis, a comprehensive understanding of a compound's physicochemical properties is paramount to its successful application. This guide provides an in-depth technical exploration of the solubility of 2-Methyl-2-(piperidin-1-yl)propanal, a molecule of interest for its potential as a synthetic building block. While specific quantitative solubility data for this compound is not extensively documented in public literature, this paper will construct a robust predictive solubility profile based on first principles of organic chemistry and provide detailed, field-proven methodologies for its empirical determination.

This document is structured to empower researchers, chemists, and drug development professionals with both the theoretical framework and the practical tools necessary to confidently work with this compound in various organic solvent systems.

Part 1: Physicochemical Characterization and Predicted Solubility

A molecule's solubility is fundamentally governed by its structure. This compound possesses a unique combination of a polar aldehyde group, a tertiary amine within a piperidine ring, and a sterically hindered quaternary carbon center. These features dictate its interactions with different solvent classes.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 16042-93-6 | [1][2][3][4] |

| Molecular Formula | C₉H₁₇NO | [1][4] |

| Molecular Weight | 155.24 g/mol | [1][4] |

| Structure | A propanal backbone with a methyl and a piperidin-1-yl group at the second carbon. | [3] |

Predictive Solubility Analysis:

The principle of "like dissolves like" serves as our primary guide for predicting solubility.[5] The polarity of this compound is complex; the aldehyde group and the nitrogen atom of the piperidine ring introduce polarity and the potential for hydrogen bonding, while the nine-carbon aliphatic structure contributes nonpolar character.

Based on these structural attributes, we can predict its solubility behavior in common organic solvents:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High to Miscible | The aldehyde oxygen and piperidine nitrogen can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of protic solvents. |

| Aprotic Polar | Acetone, Acetonitrile, DMSO, THF | High | Strong dipole-dipole interactions are expected between the polar functionalities of the solute and these solvents. |

| Nonpolar (Aliphatic) | Hexane, Heptane | Low to Moderate | The C9 hydrocarbon portion of the molecule will facilitate some interaction, but the polar groups will limit miscibility. |

| Nonpolar (Aromatic) | Toluene, Benzene | Moderate to High | The aliphatic structure is compatible with aromatic rings, and potential weak interactions may further enhance solubility. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents have a moderate polarity and can effectively solvate the molecule. |

Part 2: Experimental Determination of Solubility

To move from prediction to quantitative data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound. This workflow is designed to be self-validating by ensuring equilibrium is reached and by employing a robust analytical quantification method.

Experimental Workflow Diagram

Caption: Workflow for quantitative solubility determination.

Step-by-Step Protocol

Objective: To determine the concentration (e.g., in mg/mL or mol/L) of this compound in a saturated solution of a given organic solvent at a specified temperature.

Materials:

-

This compound

-

Selected organic solvents (HPLC grade)

-

Scintillation vials with screw caps

-

Constant temperature shaker/incubator

-

Calibrated pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The key is to have undissolved solid remaining after equilibrium to ensure saturation.

-

Precisely add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to avoid artificially high results.

-

Immediately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibrated range of the analytical method.

-

-

Quantification via HPLC-UV:

-

Method Development: Develop a reverse-phase HPLC method capable of resolving this compound from any potential impurities. The aldehyde functionality contains a chromophore suitable for UV detection.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted, filtered samples from the solubility experiment into the HPLC system.

-

Calculation: Use the peak area from the sample chromatogram and the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution.

-

Part 3: Causality and Self-Validation in Experimental Design

The trustworthiness of solubility data hinges on a protocol that is inherently self-validating. The described methodology incorporates several key principles to ensure accuracy and reproducibility.

Causality Behind Experimental Choices:

-

Use of Excess Solute: This ensures that the solution reaches true saturation, a fundamental requirement for accurate solubility measurement.

-

Prolonged Equilibration: Many organic molecules require a significant amount of time to reach their solubility equilibrium. 24-48 hours of agitation minimizes the risk of measuring a transient, non-equilibrium concentration.

-

Constant Temperature Control: Solubility is highly dependent on temperature. Maintaining a constant temperature throughout equilibration and sampling is crucial for data consistency.

-

Filtration: The removal of microscopic undissolved particles is essential. Their presence would lead to an overestimation of the true solubility.

-

HPLC for Quantification: HPLC is a highly specific and sensitive analytical technique.[6][7][8] It allows for the accurate quantification of the target analyte, even in the presence of minor impurities. Derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be employed to enhance UV detection if necessary.[7][8][9]

Logical Relationship Diagram

Caption: The "Like Dissolves Like" principle of solubility.

Conclusion

While pre-existing quantitative data on the solubility of this compound is sparse, a strong predictive framework can be established based on its molecular structure. It is anticipated to exhibit high solubility in polar organic solvents and moderate to low solubility in nonpolar aliphatic solvents. For researchers requiring precise quantitative data for applications such as reaction optimization, formulation development, or purification, the detailed experimental protocol provided in this guide offers a robust and reliable pathway to obtaining this critical information. By combining theoretical prediction with rigorous empirical validation, scientists can confidently and effectively integrate this versatile compound into their research and development workflows.

References

-

Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

solubility experimental methods.pptx. Slideshare. Available at: [Link]

-

New analytical method for determining aldehydes in aqueous samples. CDC Stacks. Available at: [Link]

-

CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Available at: [Link]

-

Solubility of organic compounds (video). Khan Academy. Available at: [Link]

-

Are there any method to quantify aldehydes other than GC? ResearchGate. Available at: [Link]

-

ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR. Formacare. Available at: [Link]

-

This compound. Chemsrc. Available at: [Link]

-

2-Methyl-1-(piperidin-4-yl)propan-1-ol. PubChem. Available at: [Link]

-

2-methyl-1-phenyl-2-piperidin-1-ylpropan-1-one. ChemSynthesis. Available at: [Link]

-

2-AMINO-2-METHYL-1-(PIPERIDIN-1-YL)PROPAN-1-ONE HYDROCHLORIDE. ChemBK. Available at: [Link]

-

Cas no 16042-93-6 (this compound). Lookchem. Available at: [Link]

-

2-Methyl-1-(piperidin-4-yl)propan-1-ol (915919-67-4). Chemchart. Available at: [Link]

-

This compound. Canspecsci. Available at: [Link]

Sources

- 1. 16042-93-6 | this compound - Moldb [moldb.com]

- 2. This compound | CAS#:16042-93-6 | Chemsrc [chemsrc.com]

- 3. 16042-93-6(this compound) | Kuujia.com [nl.kuujia.com]

- 4. scbt.com [scbt.com]

- 5. chem.ws [chem.ws]

- 6. solubility experimental methods.pptx [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. formacare.eu [formacare.eu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

discovery and history of 2-Methyl-2-(piperidin-1-yl)propanal

An In-Depth Technical Guide to 2-Methyl-2-(piperidin-1-yl)propanal: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 16042-93-6), a heterocyclic aldehyde. While specific historical records of its discovery are not prominently documented in scientific literature, this paper constructs a plausible history within the context of medicinal chemistry and organic synthesis. A detailed, plausible synthetic route is presented, grounded in established methodologies for the formation of α-amino aldehydes. The guide further explores the compound's chemical properties, structural features, and potential applications, particularly its role as a versatile building block in drug discovery and as a potential, though not yet fully explored, tool in proteomics research. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as aqueous solubility and the ability to cross cell membranes. Furthermore, the piperidine nitrogen can act as a key pharmacophore, interacting with biological targets through hydrogen bonding or ionic interactions.[3] The incorporation of a piperidine moiety can significantly influence a drug's pharmacokinetic and pharmacodynamic profile.[4]

This compound belongs to the class of α-amino aldehydes, which are also valuable intermediates in organic synthesis.[] These compounds combine the reactivity of an aldehyde with the structural and functional properties of an amine. The aldehyde group can participate in a wide range of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, making it a versatile handle for the construction of more complex molecular architectures.[6][7][8]

While the specific discovery of this compound is not well-documented, it is likely that it was first synthesized as part of a larger library of novel chemical entities for biological screening or as a key intermediate for the synthesis of more complex target molecules. Its commercial availability today as a research chemical and organic building block underscores its utility in contemporary chemical research.[9][10]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 16042-93-6 | [9] |

| Molecular Formula | C₉H₁₇NO | [9] |

| Molecular Weight | 155.24 g/mol | [9] |

| Appearance | Typically a liquid or low-melting solid | Inferred |

| Boiling Point | Not specified, but expected to be elevated due to molecular weight and polarity | Inferred |

| Solubility | Expected to be soluble in organic solvents | Inferred |

Plausible Synthesis of this compound

While specific literature detailing the synthesis of this exact molecule is scarce, a plausible and efficient synthetic route can be devised based on well-established organic chemistry principles for the formation of α-amino aldehydes. A likely method involves the α-amination of isobutyraldehyde.

Proposed Synthetic Pathway: α-Amination of Isobutyraldehyde

A common method for the synthesis of α-amino aldehydes involves the reaction of an enolate or enamine with an aminating agent. In this case, isobutyraldehyde can be converted to its corresponding enamine by reaction with piperidine. Subsequent reaction with an electrophilic aminating agent is not the most direct route. A more plausible approach is the direct α-amination of the aldehyde itself.

A more direct and likely industrial synthesis would involve a Mannich-type reaction or a related condensation. However, for a laboratory-scale synthesis, a two-step process starting from a more functionalized precursor is also highly plausible. For instance, the synthesis could proceed from 2-methyl-2-bromopropanal.

Reaction Scheme:

This two-step process involves the initial α-bromination of isobutyraldehyde followed by nucleophilic substitution with piperidine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Bromo-2-methylpropanal

-

To a solution of isobutyraldehyde (1.0 eq) in a suitable solvent such as dichloromethane or chloroform, slowly add bromine (1.0 eq) at 0 °C with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred until the bromine color disappears.

-

The reaction is quenched with a dilute solution of sodium thiosulfate to remove any unreacted bromine.

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 2-bromo-2-methylpropanal.

Step 2: Synthesis of this compound

-

The crude 2-bromo-2-methylpropanal (1.0 eq) is dissolved in a polar aprotic solvent such as acetonitrile or DMF.

-

Piperidine (2.2 eq) is added to the solution. The excess piperidine acts as both the nucleophile and the base to neutralize the HBr formed.

-

The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is diluted with water and extracted with a suitable organic solvent like ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is then purified by column chromatography or distillation to afford pure this compound.

Synthetic Workflow Diagram

Caption: Plausible two-step synthesis of this compound.

Potential Applications and Areas of Research

Building Block in Medicinal Chemistry

The primary application of this compound is likely as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The aldehyde functionality allows for the introduction of various substituents and the construction of diverse molecular scaffolds. For instance, it can be used in:

-

Reductive Amination: To introduce new amine-containing moieties.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds.

-

Aldol and Related Condensations: To create larger carbon skeletons.

The presence of the piperidine ring and the gem-dimethyl group can impart specific steric and electronic properties to the final products, which can be crucial for their biological activity.

Potential Role in Proteomics Research

While the mention of this compound in the context of "proteomics research" is not extensively detailed in the literature, we can speculate on its potential uses in this field.[11][12] Proteomics involves the large-scale study of proteins, and chemical tools are often employed to probe protein function, structure, and interactions.[13][14]

Possible, though unconfirmed, applications could include:

-

Synthesis of Affinity Probes: The aldehyde could be used to synthesize molecules that can be attached to a solid support or a reporter tag. These probes could then be used to isolate and identify specific proteins that bind to the piperidine-containing scaffold.

-

Development of Cross-linking Agents: The aldehyde functionality could be used to create bifunctional cross-linking agents that can trap protein-protein interactions.

-

Chemical Labeling of Proteins: Aldehydes can react with certain amino acid side chains, and this compound could potentially be used in specific protein labeling strategies.

It is important to emphasize that these are speculative applications, and further research is needed to validate any role for this compound in proteomics.

Logical Relationship Diagram of Potential Applications

Caption: Potential applications derived from the core structure.

Conclusion

This compound is a chemical entity with significant potential as a building block in organic synthesis, particularly in the realm of medicinal chemistry. While its specific history and discovery are not well-documented, its structure suggests a role as a versatile intermediate for the creation of novel compounds. The plausible synthetic route outlined in this guide provides a practical approach for its preparation in a laboratory setting. Further research into its applications, especially in the speculative area of proteomics, could unveil new and valuable uses for this interesting heterocyclic aldehyde.

References

- Fehrentz, J.-A., Paris, M., Heitz, A., et al. (1995). Improved solid phase synthesis of C-terminal peptide aldehydes. Tetrahedron Letters, 36(43), 7871-7874.

- Ito, Y., Miyake, T., Yoshimura, S., et al. (1989). A New Method to synthesize α-Aminoaldehydes. Chemistry Letters, 18(7), 1255-1258.

-

Organic Chemistry Portal. (n.d.). Synthesis of α-amino ketones, aldehydes and derivatives. Retrieved from [Link]

- MacMillan, D. W. C., et al. (2013). Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism. Journal of the American Chemical Society, 135(30), 10930-10933.

-

Wikipedia. (2023). Aminoaldehydes and aminoketones. Retrieved from [Link]

- Donohoe, T. J., et al. (2006). Divergent Synthetic Strategy Leading to Structurally Diverse Pyrrolidines and Piperidines from Common γ-Aminoalkyl Butenolide and Aldehyde Precursors. The Journal of Organic Chemistry, 71(23), 8753–8764.

-

Chemsrc. (2024). This compound | CAS#:16042-93-6. Retrieved from [Link]

- Vardanyan, R. (2017). Piperidine-based drug discovery. Elsevier.

-

ResearchGate. (2021). Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]

- Singh, H., et al. (2012). Piperidine Promoted Regioselective Synthesis of α, β-unsaturated Aldehydes.

- Miller, S. L., & Orgel, L. E. (1995). On the Evolutionary History of the Twenty Encoded Amino Acids. Journal of Molecular Evolution, 41(5), 689-692.

- Donohoe, T. J., et al. (2006). Divergent Synthetic Strategy Leading to Structurally Diverse Pyrrolidines and Piperidines from Common γ-Aminoalkyl Butenolide and Aldehyde Precursors. The Journal of Organic Chemistry, 71(23), 8753–8764.

-

PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

-

Wikipedia. (2023). Aminoaldehydes and aminoketones. Retrieved from [Link]

- Le, T. H., et al. (2021). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega, 6(42), 28069–28078.

- Berillo, D., & Sarsenova, L. (2014). Synthesis 2-methyl-3-(N-pipreridyl)propane acid hydrazide and its derivatives. Bulletin of the Karaganda University, Chemistry Series, 75(3), 4-9.

-

Chemsrc. (2024). This compound | CAS#:16042-93-6. Retrieved from [Link]

- Leonori, D., & Melchiorre, P. (2024). Automated One-pot Library Synthesis with Aldehydes as Radical Precursors. ChemRxiv.

-

PubMed Central. (2010). Proteomics II: Applications. Retrieved from [Link]

- Krische, M. J., et al. (2016). α-Amino Aldehydes as Readily Available Chiral Aldehydes for Rh-Catalyzed Alkyne Hydroacylation. Journal of the American Chemical Society, 138(4), 1453-1459.

-

MDPI. (2022). Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research. Retrieved from [Link]

-

PubMed Central. (2017). Proteomics: Concepts and applications in human medicine. Retrieved from [Link]

-

PubMed Central. (2021). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. Retrieved from [Link]

-

PubMed. (2016). Proteomics: Technologies and Their Applications. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. experts.arizona.edu [experts.arizona.edu]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]